4-氰基革兰胺

描述

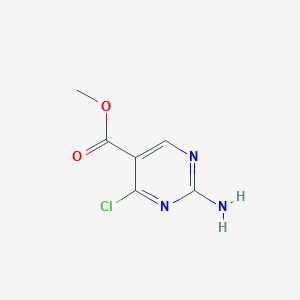

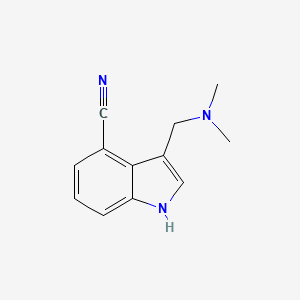

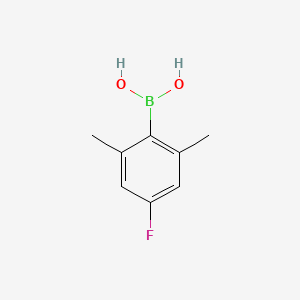

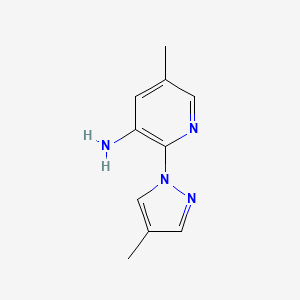

4-Cyanogramine is a chemical compound with the IUPAC name 3-[(dimethylamino)methyl]-1H-indole-4-carbonitrile . It has a molecular weight of 199.26 .

Molecular Structure Analysis

The molecular formula of 4-Cyanogramine is C12H13N3 . The InChI code for the compound is 1S/C12H13N3/c1-15(2)8-10-7-14-11-5-3-4-9(6-13)12(10)11/h3-5,7,14H,8H2,1-2H3 .

Physical And Chemical Properties Analysis

4-Cyanogramine is a solid compound . It should be stored in a refrigerated environment .

科学研究应用

Adsorption and Electrochemical Studies

- Configuration of 4-cyanopyridine : Investigations on the configuration of 4-cyanopyridine on Au(111) electrodes in perchlorate solution have been conducted using in situ visible–IR sum frequency generation (SFG). This study revealed the potential-dependent orientation of the adsorbed 4-cyanopyridine, providing insights into its adsorption behavior on electrode surfaces (Pluchery & Tadjeddine, 2001).

- Surface-enhanced Raman Scattering (SERS) : Research has shown that SERS on silver electrodes can be a technical tool in studying the electrochemical reduction of cyanopyridines, including 4-cyanopyridine, and in quantitative analysis. This study provided insights into different orientations of cyanopyridines during adsorption and their potential applications in analytical techniques (Rubim, 1987).

Novel Compounds and Structures

- Cyanogramide : Cyanogramide, a novel alkaloid with a spirocyclic pyrrolo[1,2-c]imidazole skeleton, was identified from a marine-derived Actinoalloteichus. This compound demonstrated potential in reversing adriamycin-induced resistance in various cells, showcasing its potential in drug resistance studies (Fu et al., 2014).

Optical and Photoluminescent Properties

- Cyanine Derivatives : A comprehensive review of cyanine derivatives, which include 4-cyanopyridine, highlighted their widespread use in photography, information storage, and biochemistry. The study delved into the electronic nature of cyanine dyes and their design for new applications (le Guennic & Jacquemin, 2015).

- Photoluminescent Polyurethanes : Research on self-assessing photoluminescent polyurethanes incorporated cyano-substituted oligo(p-phenylene vinylene) molecules, demonstrating potential for creating materials that change their photoluminescence color as a function of applied strain (Crenshaw & Weder, 2006).

Detection and Sensing Applications

- Chromogenic Oxazines for Cyanide Detection : Innovative heterocyclic compounds were designed for colorimetric detection of cyanide. These compounds exhibit a visible band in the absorption spectrum upon interaction with cyanide, highlighting their potential in detecting toxic anions in aqueous environments (Tomasulo et al., 2006).

- Optical Fibre Sensor for Hydrogen Cyanide : A study focused on developing an optical fibre sensor for detecting hydrogen cyanide in air, employing 4-cyanopyridine derivatives. This work contributes to the development of effective methods for detecting toxic gases in the atmosphere (Bentley & Alder, 1989).

Vibrational and Spectroscopic Analysis

- Sum Frequency Generation Spectra of 4-Cyanopyridine : The adsorption of 4-cyanopyridine on Au(111) was analyzed using sum frequency generation nonlinear spectroscopy. This study provided a deeper understanding of the adsorption geometry of 4-cyanopyridine on gold surfaces (Pluchery et al., 1999).

安全和危害

属性

IUPAC Name |

3-[(dimethylamino)methyl]-1H-indole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-15(2)8-10-7-14-11-5-3-4-9(6-13)12(10)11/h3-5,7,14H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFDGWJTTRDEMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=CC=CC(=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyanogramine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B1425917.png)

![1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B1425919.png)